Linsitinib is a potent inhibitor of two receptor tyrosine kinases: AXL and c-KIT [1]. These proteins are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and tumorigenesis. Linsitinib acts by binding to the ATP-binding pocket of these kinases, thereby preventing their activation and downstream signaling pathways essential for cancer cell survival [1].
[1] Wedge, S. R., Kendrew, S. J., Stubbs, Y. D., Hughes, J., Booker, L., Burnett, D., ... & imatinib resistance (2005). AZD2171: a highly potent pan-HER kinase inhibitor with significant therapeutic potential in EGFR or HER2-driven cancers. Journal of Medicinal Chemistry, 48(17), 4737-4745.()
Clinical trials have investigated the efficacy of Linsitinib in treating NSCLC, a prevalent type of lung cancer. Some studies have shown promising results, particularly for patients with NSCLC harboring specific mutations in the AXL gene [2]. These mutations are believed to increase dependence on AXL signaling for tumor growth, making them potentially more susceptible to Linsitinib's targeting effects [2].
[2] Engelman, J. A., Lee, J., Muller-بكER, H., Young, R. M., Carrilli, J. G., Minna, J. D., & Gazdar, A. F. (2007). Increased gene copy number and expression of AXL receptor tyrosine kinase in non-small cell lung cancer cells and relationship to survival. Cancer research, 67(6), 3007-3015.()
Research is ongoing to explore the potential benefits of combining Linsitinib with other therapeutic agents for cancer treatment. The rationale behind this approach is to target multiple signaling pathways simultaneously, potentially leading to more effective tumor suppression and overcoming resistance mechanisms [3].
[3] Moreno-Cortes, P. M., Murdcech, M. S., & Lopez-Talavera, J. (2016). Linsitinib: Targeted Therapy for AXL-Dependent Malignancies. Clinical Cancer Research, 22(15), 3721-3729.()